molecular formula C16H22O7 B13826448 ThymolO-beta-D-Glucuronide

ThymolO-beta-D-Glucuronide

Cat. No.: B13826448
M. Wt: 326.34 g/mol
InChI Key: ADQJSAVCKZSGMK-JHZZJYKESA-N
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Description

ThymolO-beta-D-Glucuronide is a derivative of thymol, a naturally occurring monoterpenoid phenol found in thyme oil This compound is formed by the conjugation of thymol with glucuronic acid, resulting in a more hydrophilic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ThymolO-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of thymol with glucuronic acid. One common method is the use of β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to thymol under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.0 to 7.5 and a temperature of 37°C .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of β-glucuronidase. These microorganisms are cultured in bioreactors, where thymol and glucuronic acid are added to the medium. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: ThymolO-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thymol, oxidized thymol derivatives, and various substituted thymol compounds.

Scientific Research Applications

ThymolO-beta-D-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ThymolO-beta-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing thymol and glucuronic acid. Thymol exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The glucuronic acid moiety enhances the solubility and bioavailability of thymol, allowing for more efficient delivery to target sites .

Comparison with Similar Compounds

ThymolO-beta-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:

This compound is unique due to its specific combination of thymol and glucuronic acid, which provides distinct advantages in terms of solubility, stability, and bioavailability.

Properties

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1

InChI Key

ADQJSAVCKZSGMK-JHZZJYKESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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